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Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B054264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity

profile of methoxy-undecaethylene glycol (m-PEG11-OH). Given the limited direct experimental

data available for this specific oligomer, this guide synthesizes information from studies on

structurally related polyethylene glycols (PEGs), methoxy-PEGs (mPEGs), and ethylene glycol

ethers. This approach provides a robust framework for understanding the potential biological

interactions of m-PEG11-OH and offers detailed protocols for its empirical evaluation.

Executive Summary
m-PEG11-OH is a monodisperse polyethylene glycol derivative with a precise chain length of

eleven ethylene glycol units and a terminal methoxy group. Such molecules are of significant

interest in pharmaceutical sciences for their potential use as linkers in antibody-drug

conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the surface

modification of nanoparticles and drug delivery systems.[1] Generally, PEGs are considered

biocompatible and non-toxic.[2][3] However, the immunogenicity of PEGylated materials has

been a subject of increasing investigation.[4] This guide delves into the critical aspects of

biocompatibility and toxicity, presenting available data from related compounds and outlining

the necessary experimental procedures to definitively characterize m-PEG11-OH.
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Property Value Reference

Chemical Name
Methoxy-undecaethylene

glycol
Generic

Synonyms
O-Methyl-undecaethylene

glycol; m-PEG11-alcohol
Generic

CAS Number 114740-40-8 Generic

Molecular Formula C23H48O12 Generic

Molecular Weight 516.62 g/mol Generic

Biocompatibility Assessment
The biocompatibility of a material is its ability to perform with an appropriate host response in a

specific application. For m-PEG11-OH, key aspects of biocompatibility include its potential to

cause cell death (cytotoxicity), rupture red blood cells (hemolysis), and elicit an immune

response (immunogenicity).

In Vitro Cytotoxicity
Cytotoxicity assays are a fundamental first step in evaluating the biocompatibility of a material.

These assays measure the degree to which a substance is toxic to cells. While no specific

cytotoxicity data for m-PEG11-OH was found, studies on various PEG derivatives indicate that

their toxicity is generally low.[2] For instance, PEG 400 and PEG 2000 were found to be almost

non-cytotoxic at a concentration of 5 mg/mL.[2] However, some shorter-chain ethylene glycol

oligomers, like triethylene glycol, have shown toxicity at high concentrations.[2]

Table 1: Representative Cytotoxicity Data for PEG Derivatives
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Compound Cell Line Assay
IC50 / %
Viability

Reference

PEG 2000 L929 Not Specified
~100% viability

at 5 mg/mL
[2]

PEG 4000 L929 Not Specified

Decreased

viability at 5

mg/mL

[2]

Triethylene

Glycol (TEG)
L929 Not Specified

Toxic at high

concentrations
[2]

mPEGA-480 HeLa, L929 Not Specified
Obvious

cytotoxicity
[2]

mPEGMA-500 HeLa, L929 Not Specified
Obvious

cytotoxicity
[2]

It is important to note that the acrylate (mPEGA) and methacrylate (mPEGMA) derivatives,

which are monomers for polymerization, show more significant cytotoxicity.[2] As m-PEG11-OH
is a simple alcohol, it is expected to have a cytotoxicity profile more aligned with the non-

derivatized PEG oligomers.

Hemolytic Potential
Hemolysis assays are crucial for materials that will have direct or indirect contact with blood.

These assays determine the ability of a substance to damage red blood cells, leading to the

release of hemoglobin. Generally, PEGs are considered non-hemolytic and can even be used

to reduce mechanically induced hemolysis.[5]

Table 2: Representative Hemolysis Data for PEGylated Nanoparticles
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Material Concentration Hemolysis (%) Reference

nGO (graphene oxide) up to 50 µg/mL Low [5]

nGO-PEG up to 50 µg/mL Low [5]

nGO 200 µg/mL 10.7 [5]

nGO-PEG 200 µg/mL 8.0 [5]

These data suggest that PEGylation can reduce the hemolytic activity of other materials.[5] It is

anticipated that m-PEG11-OH in its free form would exhibit very low hemolytic potential.

Immunogenicity
The potential for PEGylated materials to elicit an immune response, leading to the formation of

anti-PEG antibodies, is a significant consideration in drug development.[4] The presence of

pre-existing anti-PEG antibodies in a portion of the human population has been reported.[4][6]

These antibodies can affect the efficacy and safety of PEGylated therapeutics.

Weak immunogenicity has been observed for some PEGylated proteins in animal models,

which in some cases can be mitigated after a recovery period.[6] An immunogenicity risk

assessment is a critical component of the preclinical development of any PEGylated

therapeutic.[4]

Toxicity Profile
The toxicity of a substance is its inherent ability to cause adverse health effects. For m-PEG11-
OH, this would be evaluated through in vitro and in vivo studies.

Acute Toxicity
Acute toxicity studies, often determining the LD50 (the dose lethal to 50% of a test population),

are a standard part of toxicological assessment. While no specific LD50 for m-PEG11-OH has

been published, data for related short-chain glycol ethers and PEGs provide some context.

Ethylene glycol and diethylene glycol have low acute toxicity in laboratory animals, with oral

LD50 values generally greater than 5,000 mg/kg.[7] For methoxy poly(ethylene
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glycol)/poly(epsilon-caprolactone) (MePEG/PCL) nanospheres, the LD50 was determined to be

1.47 g/kg in mice.[8]

Table 3: Representative Acute Oral LD50 Values for Related Compounds

Compound Species LD50 (mg/kg) Reference

Ethylene Glycol Rat, Mouse > 5,000 [7]

Diethylene Glycol Rat, Mouse > 5,000 [7]

MePEG/PCL

Nanospheres
Mouse 1,470 [8]

It is important to consider that the toxicity of glycol ethers can be mediated by their metabolites.

For example, ethylene glycol is metabolized to toxic intermediates like glycolic acid and oxalic

acid.[7] The metabolic fate of m-PEG11-OH would be a key factor in its overall toxicity profile.

Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are necessary to understand the potential effects of long-term

exposure. For some glycol ethers, repeated exposure has been linked to effects on the

hematopoietic system, testes, and embryonic development.[9][10] However, these effects are

typically associated with shorter ethylene glycol ethers like ethylene glycol monomethyl ether

(EGME).[9][10] Longer-chain PEGs are generally considered to have a very low order of

chronic toxicity.[3]

Experimental Protocols
To definitively determine the biocompatibility and toxicity of m-PEG11-OH, a series of

standardized in vitro and in vivo assays should be conducted. The following are detailed

protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an

indicator of cell viability.[11][12][13]
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Materials:

m-PEG11-OH stock solution (in a suitable solvent, e.g., sterile PBS or cell culture medium)

Human cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader (570 nm)

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours

to allow for attachment.

Prepare serial dilutions of the m-PEG11-OH stock solution in complete cell culture medium.

Remove the old medium from the cells and replace it with the medium containing different

concentrations of m-PEG11-OH. Include wells with medium only (negative control) and wells

with a known cytotoxic agent (positive control).

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4

hours at 37°C.

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the negative

control.

Diagram of Cytotoxicity Assay Workflow:
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Seed cells in 96-well plate

Add serial dilutions of m-PEG11-OH

Incubate for 24-72 hours

Add MTT reagent

Incubate for 2-4 hours

Add solubilization solution

Read absorbance at 570 nm

Calculate cell viability

Click to download full resolution via product page

Caption: Workflow for the in vitro MTT cytotoxicity assay.
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Hemolysis Assay
This protocol is adapted from standard methods to assess the hemolytic potential of a

substance.[5][14][15][16][17]

Materials:

m-PEG11-OH solutions at various concentrations in phosphate-buffered saline (PBS)

Fresh whole blood from a healthy donor (with anticoagulant, e.g., heparin)

Phosphate-buffered saline (PBS), pH 7.4

Triton X-100 (1% v/v in PBS) for positive control

Centrifuge

Spectrophotometer (540 nm)

Procedure:

Collect fresh whole blood and centrifuge to pellet the red blood cells (RBCs).

Wash the RBC pellet with PBS several times until the supernatant is clear.

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

In a series of microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of

the m-PEG11-OH solutions at different concentrations.

For the negative control, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.

For the positive control, mix 0.5 mL of the RBC suspension with 0.5 mL of 1% Triton X-100.

Incubate all tubes at 37°C for 1 hour with gentle agitation.

Centrifuge the tubes to pellet the intact RBCs.

Carefully transfer the supernatant to a new 96-well plate.
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Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of

released hemoglobin.

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Diagram of Hemolysis Assay Workflow:

Isolate and wash red blood cells (RBCs)

Prepare 2% RBC suspension

Incubate RBCs with m-PEG11-OH solutions

Centrifuge to pellet intact RBCs

Measure absorbance of supernatant at 540 nm

Calculate percentage of hemolysis
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Click to download full resolution via product page

Caption: Workflow for the in vitro hemolysis assay.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This protocol provides a general framework for an acute oral toxicity study based on the OECD

Test Guideline 423 (Acute Toxic Class Method).[18] This method uses a stepwise procedure

with a small number of animals.

Animals:

Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

Fast the animals overnight before dosing.

Administer a single oral dose of m-PEG11-OH to a group of three animals at a starting dose

level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

Observe the animals closely for the first few hours after dosing and then periodically for at

least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and

body weight.

The outcome of the first step (number of surviving animals) determines the next step:

If mortality occurs, the next step involves dosing at a lower fixed dose level.

If no mortality occurs, the next step involves dosing at a higher fixed dose level.

The procedure is continued until a stopping criterion is met, which allows for the

classification of the substance's acute toxicity.

Diagram of OECD 423 Logic:
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Caption: Decision-making process in the OECD 423 acute toxic class method.
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Conclusion
m-PEG11-OH holds promise for various biomedical applications due to the generally favorable

biocompatibility of polyethylene glycols. Based on the available data for structurally similar

compounds, it is anticipated that m-PEG11-OH will exhibit low cytotoxicity and hemolytic

potential. However, the possibility of immunogenicity should be carefully considered and

evaluated, especially if it is to be used in therapeutic applications. The experimental protocols

provided in this guide offer a clear path for the comprehensive in vitro and in vivo

characterization of m-PEG11-OH, which is essential for its safe and effective translation into

clinical and research settings. Rigorous testing according to established guidelines will be

paramount in fully elucidating its biocompatibility and toxicity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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